
Benzo(a)pyrene, 6-(iodomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene, 6-(iodomethyl)-: is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an iodomethyl group attached to the benzo(a)pyrene structure. Benzo(a)pyrene itself is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion, such as coal tar, tobacco smoke, and grilled foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(a)pyrene, 6-(iodomethyl)- typically involves the iodination of benzo(a)pyrene. One common method is the radical iodination using iodine and a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through the formation of a benzylic radical intermediate, which then reacts with iodine to form the iodomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo(a)pyrene, 6-(iodomethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by a hydroxyl group using aqueous sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide under reflux.
Major Products:
Oxidation: Formation of benzo(a)pyrene-6-carboxylic acid.
Reduction: Formation of benzo(a)pyrene-6-methyl.
Substitution: Formation of benzo(a)pyrene-6-methanol.
Scientific Research Applications
Chemistry: Benzo(a)pyrene, 6-(iodomethyl)- is used as a precursor in the synthesis of various derivatives for studying the chemical properties and reactivity of polycyclic aromatic hydrocarbons.
Biology: In biological research, this compound is used to study the metabolic pathways and the formation of DNA adducts, which are crucial for understanding the mechanisms of carcinogenesis.
Medicine: Research involving this compound helps in understanding the toxicological effects of polycyclic aromatic hydrocarbons and their role in cancer development. It is also used in the development of potential therapeutic agents that can inhibit the carcinogenic pathways.
Industry: In the industrial sector, Benzo(a)pyrene, 6-(iodomethyl)- is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzo(a)pyrene, 6-(iodomethyl)- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially cancer. The compound primarily targets guanine bases in DNA, forming bulky adducts that disrupt the DNA structure and function .
Comparison with Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another polycyclic aromatic hydrocarbon with similar structure but different biological activity.
Dibenzo(a,h)anthracene: A related compound with multiple fused aromatic rings.
Uniqueness: Benzo(a)pyrene, 6-(iodomethyl)- is unique due to the presence of the iodomethyl group, which imparts distinct chemical reactivity. This modification allows for specific studies on the effects of halogenation on the biological activity and chemical properties of polycyclic aromatic hydrocarbons.
Q & A
Q. Basic: What safety protocols are critical when handling Benzo(a)pyrene in laboratory settings?
Answer:
- Class I Type B Biological Safety Hood : Mandatory for containment during experiments to prevent aerosolized exposure .
- HEPA-Filtered Vacuum Systems : Required for cleanup to avoid dispersing particulate matter; dry sweeping is prohibited .
- PPE Compliance : Follow OSHA 29 CFR 1910.132 for respirators, gloves, and lab coats. Training on proper use is essential .
Q. Basic: How is Benzo(a)pyrene metabolically activated in biological systems, and what experimental methods detect its genotoxic intermediates?
Answer:
- Metabolic Pathway : BaP is activated by cytochrome P450 enzymes (e.g., CYP1A1) to form benzo(a)pyrene diol epoxide (BPDE), which binds DNA .
- Detection Methods :
Q. Advanced: How can researchers resolve contradictions in carcinogenicity data across BaP exposure studies?
Answer:
- Study Selection Criteria : Exclude studies with incomplete dosing regimens, short durations, or tumor incidences >90% (e.g., EPA IRIS assessments) .
- Dose-Response Modeling : Use benchmark dose (BMD) frameworks to compare tumorigenic thresholds across species (e.g., mouse dermal vs. oral exposure) .
- Meta-Analysis : Pool data from studies meeting OECD guidelines for statistical power .
Q. Basic: What analytical techniques are recommended for quantifying BaP in environmental samples?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Preferred for separating BaP from PAH mixtures using methylene chloride or cyclohexane extraction .
- Certified Reference Materials (CRMs) : Use NIST-traceable standards (e.g., TraceCERT®) for calibration .
- Quality Control : Include blanks and spikes to monitor matrix interference .
Q. Advanced: How does variability in CYP1A1 expression impact experimental design for BaP toxicity studies?
Answer:
- In Vitro Models : Use primary hepatocytes or CYP1A1-transfected cell lines (e.g., HepG2) to standardize metabolic activation .
- Species-Specific Differences : Compare rodent vs. human CYP1A1 kinetics using recombinant enzyme assays .
- Inhibitor Controls : Co-treat with α-naphthoflavone (CYP1A1 inhibitor) to validate metabolic dependency .
Q. Advanced: What methodological challenges arise when correlating BaP levels with total PAHs in environmental monitoring?
Answer:
- Solvent Selection : Ethanol and cyclohexane show variable extraction efficiencies for PAHs vs. BaP, requiring matrix-specific validation .
- Normalization Issues : BaP may not linearly correlate with total PAHs due to differential degradation rates (e.g., photolysis) .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish BaP-specific signals from co-eluting PAHs .
Q. Basic: What steps ensure rigorous literature review for BaP risk assessment?
Answer:
- Database Searches : Use PubMed, TOXNET, and IRIS with keywords like "BaP carcinogenicity" and "BPDE adducts" .
- Inclusion Criteria : Prioritize peer-reviewed studies with lifetime exposure, multiple doses, and histopathological confirmation .
- Public Data Repositories : Cross-reference HERO (Health and Environmental Research Online) for EPA-curated datasets .
Q. Advanced: How can computational models enhance BaP toxicity predictions?
Answer:
- QSAR Modeling : Predict DNA adduct formation using quantum chemical descriptors (e.g., HOMO/LUMO energies) from CC-DPS databases .
- Molecular Dynamics Simulations : Map BPDE interactions with DNA helix motifs (e.g., guanine N7 binding) .
- Toxicogenomics : Integrate RNA-seq data to identify BaP-induced pathways (e.g., AHR signaling) .
Q. Basic: What are the key considerations for storing and preparing BaP solutions?
Answer:
- Solvent Stability : Store in amber vials with acetone or methylene chloride to prevent photodegradation .
- Concentration Verification : Validate stock solutions via UV-Vis spectroscopy (λmax = 296 nm) .
Q. Advanced: What novel biomarkers are emerging for BaP exposure assessment?
Answer:
Properties
CAS No. |
53555-60-5 |
---|---|
Molecular Formula |
C21H13I |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
6-(iodomethyl)benzo[a]pyrene |
InChI |
InChI=1S/C21H13I/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |
InChI Key |
AWVNZVUTTVQMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CI)C=CC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.